3-(2-Methyl-1H-imidazol-1-yl)butansäure

Übersicht

Beschreibung

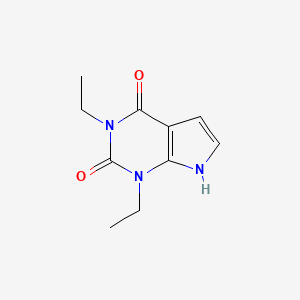

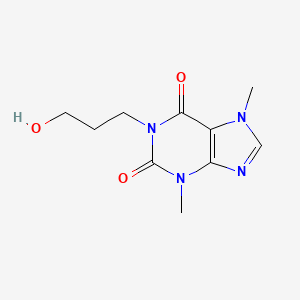

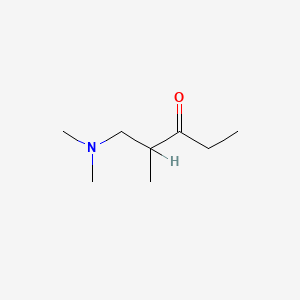

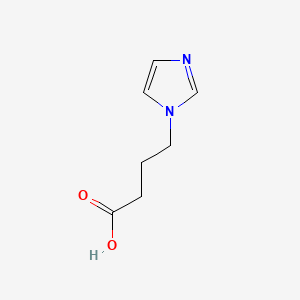

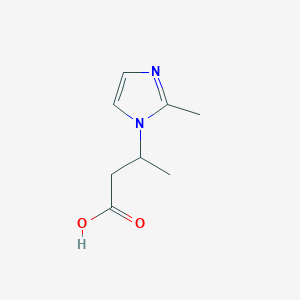

“3-(2-Methyl-1H-imidazol-1-yl)butanoic acid” is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “3-(2-methyl-1H-imidazol-1-yl)butanoic acid” consists of an imidazole ring attached to a butanoic acid group . The imidazole ring contains two nitrogen atoms, making it a heterocyclic compound .Wirkmechanismus

Target of Action

It is known that imidazole derivatives, which include 3-(2-methyl-1h-imidazol-1-yl)butanoic acid, have a broad range of biological activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid in laboratory experiments has a number of advantages. For example, 3-(2-methyl-1H-imidazol-1-yl)butanoic acid is relatively easy to synthesize, and it is available in a variety of forms, making it suitable for a wide range of applications. Furthermore, the effects of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid can be easily monitored and quantified. However, there are also some limitations to the use of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid in laboratory experiments. For example, 3-(2-methyl-1H-imidazol-1-yl)butanoic acid is not very stable, and its effects can be difficult to control.

Zukünftige Richtungen

Given the wide range of applications of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid, there are numerous potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid, as well as its biochemical and physiological effects. Additionally, further research could be conducted to develop new methods for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid, as well as to develop new applications for 3-(2-methyl-1H-imidazol-1-yl)butanoic acid. Finally, further research could be conducted to develop more stable forms of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid, as well as to develop new methods for monitoring and quantifying its effects.

Synthesemethoden

The synthesis of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid is relatively straightforward and can be accomplished using a variety of methods. The most common method involves the reaction of 2-methyl-1H-imidazole with butanoic acid in the presence of a suitable catalyst, such as a Lewis acid. The reaction is typically carried out at room temperature and yields 3-(2-methyl-1H-imidazol-1-yl)butanoic acid in high yields.

Wissenschaftliche Forschungsanwendungen

Synthese neuer Medikamente

Imidazol ist zu einem wichtigen Baustein in der Entwicklung neuer Medikamente geworden . Die Derivate von 1, 3-Diazolen zeigen unterschiedliche biologische Aktivitäten . So haben Patel et al. 6-(substituiertes Phenyl)-2-(1-Methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazol synthetisiert und auf Antituberkulose-Aktivität gegen Mycobacterium tuberculosis untersucht .

Farbstoffe für Solarzellen und andere optische Anwendungen

Imidazole werden in der aufstrebenden Forschung zu Farbstoffen für Solarzellen und andere optische Anwendungen eingesetzt .

Funktionelle Materialien

Imidazole werden bei der Entwicklung von Funktionsmaterialien eingesetzt .

Katalyse

Imidazole werden in der Katalyse eingesetzt . Sie werden aufgrund ihrer einzigartigen chemischen Eigenschaften in einer Vielzahl von Anwendungen eingesetzt .

Regiokontrollierte Synthese von substituierten Imidazolen

Jüngste Fortschritte in der regiokontrollierten Synthese von substituierten Imidazolen wurden hervorgehoben . Diese Heterocyclen sind Schlüsselkomponenten für funktionelle Moleküle, die in einer Vielzahl von Alltagsanwendungen eingesetzt werden .

Biochemische Analyse

Biochemical Properties

3-(2-Methyl-1H-imidazol-1-yl)butanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which can influence enzyme activity. For instance, it may interact with enzymes such as histidine kinases and other metalloenzymes, affecting their catalytic functions. These interactions can lead to changes in enzyme conformation and activity, thereby impacting biochemical pathways .

Cellular Effects

The effects of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins and transcription factors, leading to altered gene expression profiles. Additionally, 3-(2-methyl-1H-imidazol-1-yl)butanoic acid can affect metabolic pathways by interacting with key metabolic enzymes, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 3-(2-methyl-1H-imidazol-1-yl)butanoic acid exerts its effects through specific binding interactions with biomolecules. The imidazole ring can form coordination complexes with metal ions, which can inhibit or activate enzymes. This compound may also interact with DNA and RNA, influencing gene expression and protein synthesis. The binding interactions can lead to conformational changes in biomolecules, affecting their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to 3-(2-methyl-1H-imidazol-1-yl)butanoic acid can result in cumulative effects on cellular processes, which need to be carefully monitored .

Dosage Effects in Animal Models

The effects of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

3-(2-Methyl-1H-imidazol-1-yl)butanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound can influence the synthesis and degradation of key metabolites, thereby affecting overall metabolic balance. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and efficacy, making it important to study these aspects in detail .

Subcellular Localization

The subcellular localization of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Eigenschaften

IUPAC Name |

3-(2-methylimidazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(5-8(11)12)10-4-3-9-7(10)2/h3-4,6H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZTXWPXVXFETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389231 | |

| Record name | 3-(2-methyl-1H-imidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98009-61-1 | |

| Record name | β,2-Dimethyl-1H-imidazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98009-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-methyl-1H-imidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.